REACTION_CXSMILES
|
[C:1]1(=[O:29])[N:5]([CH2:6][CH:7]([C:15]2[NH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][N:18]=3)[O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][O:10]2)[C:4](=[O:24])[C:3]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:2]12.[CH:30]([Cl:33])(Cl)[Cl:31]>Cl.C1C=CC=CC=1>[Cl:31][C:21]1[CH:20]=[CH:19][N:18]=[C:17]2[C:22]=1[CH:23]=[C:15]([CH:7]([OH:8])[CH2:6][N:5]1[C:4](=[O:24])[C:3]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:2]3[C:1]1=[O:29])[NH:16]2.[O:10]1[CH:9]=[CH:14][CH2:13][CH2:12][CH2:11]1.[Cl:33][C:30]1[CH:20]=[CH:19][N:18]=[C:17]2[C:22]=1[CH:23]=[C:15]([CH:7]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:6][N:5]1[C:4](=[O:24])[C:3]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:2]3[C:1]1=[O:29])[NH:16]2
|
Name
|
2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC(OC1OCCCC1)C=1NC3=NC=CC=C3C1)=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(NC2=NC=C1)C(CN1C(C=2C(C1=O)=CC=CC2)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.8 mmol | |
AMOUNT: MASS | 1.3 g |
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19 mmol | |
AMOUNT: VOLUME | 1.7 mL |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(NC2=NC=C1)C(CN1C(C=2C(C1=O)=CC=CC2)=O)OC2OCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |